1,3-Dihydrospiro[indene-2,2'-morpholine]
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Overview
Description
1,3-Dihydrospiro[indene-2,2’-morpholine] is a chemical compound with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol . This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. The indene and morpholine rings are fused together, creating a rigid and stable structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydrospiro[indene-2,2’-morpholine] typically involves a multi-step process. One common method includes the cyclization of indene derivatives with morpholine under specific reaction conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 1,3-Dihydrospiro[indene-2,2’-morpholine] may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydrospiro[indene-2,2’-morpholine] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Sodium methoxide (NaOMe) in methanol at reflux temperature.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indene or morpholine derivatives.
Scientific Research Applications
1,3-Dihydrospiro[indene-2,2’-morpholine] has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Dihydrospiro[indene-2,2’-morpholine] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dihydrospiro[indene-2,2’-piperidine]
- 1,3-Dihydrospiro[indene-2,2’-pyrrolidine]
- 1,3-Dihydrospiro[indene-2,2’-thiazolidine]
Uniqueness
1,3-Dihydrospiro[indene-2,2’-morpholine] is unique due to its specific spirocyclic structure, which imparts stability and rigidity. This structure can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C12H15NO |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
spiro[1,3-dihydroindene-2,2'-morpholine] |
InChI |
InChI=1S/C12H15NO/c1-2-4-11-8-12(7-10(11)3-1)9-13-5-6-14-12/h1-4,13H,5-9H2 |
InChI Key |
NOYACTNJXUXRIF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CC3=CC=CC=C3C2)CN1 |
Origin of Product |
United States |
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